Valethamate bromide

Catalog No.
S597133
CAS No.
90-22-2
M.F
C19H32BrNO2
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valethamate bromide

CAS Number

90-22-2

Product Name

Valethamate bromide

IUPAC Name

diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium;bromide

Molecular Formula

C19H32BrNO2

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C19H32NO2.BrH/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3;/h9-13,16,18H,6-8,14-15H2,1-5H3;1H/q+1;/p-1

InChI Key

CEJGGHKJHDHLAZ-UHFFFAOYSA-M

SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC.[Br-]

Synonyms

Epidosin, N,N-diethyl-N-methyl-2-(3-methyl-2-phenylvaleryloxy)ethylammonium bromide, valethamate, valethamate bromide

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC.[Br-]

Potential Benefit: Shortening Labor

  • Studies Suggesting Efficacy: Several studies have shown that valethamate bromide may be effective in reducing the duration of the first stage of labor. These studies often compare it to other medications or a placebo [, , ].

Safety Concerns and Conflicting Evidence

  • Limited High-Quality Research: Despite some studies suggesting benefit, the overall quality of research on valethamate bromide is limited. Larger, well-designed studies are needed to definitively determine its effectiveness and safety [].
  • Uncertain Mechanism of Action: The exact way valethamate bromide works in labor is not fully understood. This lack of clarity makes it difficult to assess its potential benefits and risks [].
  • Mixed Results on Labor Length: Some studies have shown no significant difference in labor duration with valethamate bromide compared to placebo [, , ]. This raises questions about its overall effectiveness.
  • Potential Side Effects: Valethamate bromide can cause side effects like maternal tachycardia (increased heart rate) []. More research is needed to understand the full range of potential side effects.

Valethamate bromide is a quaternary ammonium compound and an anticholinergic medication, primarily used to manage smooth muscle spasms. Its chemical formula is C₁₉H₃₂BrNO₂, and it is classified as a small organic molecule within the phenylpropane class of compounds. This compound is known for its ability to relax smooth muscles, particularly in the gastrointestinal tract and during labor, by blocking the action of acetylcholine at muscarinic acetylcholine receptors .

Valethamate bromide acts as an anticholinergic agent. It is believed to work by blocking the action of acetylcholine at muscarinic receptors in smooth muscle cells []. Acetylcholine normally causes these muscles to contract. By blocking its action, valethamate bromide relaxes the smooth muscles, potentially alleviating spasms in the gastrointestinal and urinary tracts [].

Valethamate bromide can have a number of side effects, including dry mouth, constipation, blurred vision, and urinary retention. Due to its anticholinergic effects, it can also cause cognitive impairment and delirium, particularly in older adults.

Due to safety concerns and the availability of safer alternatives, valethamate bromide is not widely used in clinical practice [].

  • Substitution Reactions: These involve the replacement of one functional group with another, typically using alkyl halides or nucleophiles under moderate conditions.
  • Hydrolysis: This reaction breaks down the compound into its constituent parts in the presence of water, often facilitated by acids or bases.
  • Oxidation and Reduction: While less common, these reactions can alter the oxidation state of the compound using agents like potassium permanganate or sodium borohydride .

Major Products Formed

The reactions can yield various derivatives, including hydrolyzed forms or substituted analogs of valethamate bromide.

Valethamate bromide functions as a muscarinic acetylcholine receptor antagonist. Its primary biological activity involves:

  • Relaxation of Smooth Muscles: By inhibiting acetylcholine's action on muscarinic receptors, it reduces muscle tone and contractions in various organs. This results in decreased gastrointestinal motility and alleviation of conditions such as spastic constipation and dysmenorrhea .
  • Impact on Labor: The compound has been used to manage labor by relaxing cervical smooth muscles, although its efficacy and safety in this context remain debated .

The synthesis of valethamate bromide typically involves several steps:

  • Esterification: A carboxylic acid reacts with an alcohol to form an ester.
  • Quaternization: The ester is then treated with a bromide source to form the quaternary ammonium salt.

The specific synthetic route often includes the reaction of N,N-diethyl-N-methyl-2-(3-methyl-2-phenylpentanoyl)oxyethanaminium bromide under controlled conditions to ensure purity and yield .

Industrial Production

In industrial settings, valethamate bromide is produced using high-purity reagents and advanced synthesis techniques, including recrystallization or chromatography for purification.

Valethamate bromide is primarily used in clinical settings for:

  • Management of Smooth Muscle Spasms: It is effective in treating conditions like gastrointestinal cramping, dysmenorrhea, and spastic constipation.
  • Labor Induction: It has been employed to facilitate labor by relaxing cervical muscles .

Several compounds share structural or functional similarities with valethamate bromide. Here are a few notable examples:

Compound NameChemical FormulaPrimary UseUnique Features
AtropineC₁₇H₂₃NO₃Anticholinergic for bradycardiaNaturally occurring alkaloid
Hyoscine (Scopolamine)C₁₈H₂₃NO₄SMotion sickness treatmentCrosses blood-brain barrier
IpratropiumC₁₉H₂₄BrNO₃Asthma treatmentInhaled anticholinergic
TiotropiumC₂₁H₂₄N₂O₄SChronic obstructive pulmonary diseaseLong-acting bronchodilator

Uniqueness of Valethamate Bromide

Valethamate bromide's unique combination of structural features allows it to effectively target muscarinic receptors while also providing a specific profile for managing smooth muscle spasms during labor. Unlike some similar compounds that may have broader applications or different mechanisms, valethamate bromide's specificity makes it particularly valuable in obstetric care .

Hydrogen Bond Acceptor Count

3

Exact Mass

385.16164 g/mol

Monoisotopic Mass

385.16164 g/mol

Heavy Atom Count

23

Melting Point

101.5 °C

UNII

6XFR940M2A

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (97.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

90-22-2

Wikipedia

Valethamate bromide

Dates

Modify: 2023-08-15

A randomised controlled study comparing valethamate bromide and placebo in shortening the duration of active labour

B Köstü, G Kiran, Ö Ercan, M Bakacak, M S Bostanci, D Arikan, Ö Özdemir
PMID: 26291425   DOI: 10.3109/01443615.2015.1041883

Abstract

The aim of this study is to compare the efficacy and safety of valethamate bromide and placebo against placebo in shortening the duration of active labour. A prospective randomised trial of 158 low-risk women in spontaneous labour was conducted. After evaluation of the patients according to exclusion criteria 30 women were given valethamate bromide (Group 1) and 32 women were given placebo (Group 2). Labour duration was the main outcome measure. The duration of the active phase after starting the treatment was similar in the two groups at 225 and 219 min, respectively. However, differences were not significant between the 2 groups. Side effects such as tachycardia, flushing of the face and dryness of mouth were noted with valethamate bromide administration. In conclusion, valethamate bromide did not significantly shortened the duration of active labour in nulliparous women with a singleton pregnancy at term.


Inhibitory effect of anticholinergics on the contraction of isolated caprine urinary bladder detrusor muscle

N George, P J Shiny, J Miriam, C A Nancy, K R Dhanasekar, J Peedicayil
PMID: 20085574   DOI: 10.1111/j.1474-8673.2009.00447.x

Abstract

This study investigated whether four anticholinergics which are not clinically used for relaxing the urinary bladder detrusor muscle inhibit the contraction of isolated caprine (goat) detrusor muscle: cyclopentolate (100 nm), homatropine (5 microm), ipratropium (500 nm) and valethamate (1 microm). The effects of these anticholinergics were compared with tolterodine (3 microm), an anticholinergic clinically used for relaxing the detrusor muscle. The inhibitory effect of each of these five anticholinergics was studied on six strips of caprine detrusor muscle made to contract with 100 mum acetylcholine (ACh) by determining the percent inhibition of height of contraction and the area under the contractile curve (AUC). It was found that all five anticholinergics inhibited the ACh-induced contraction of the caprine detrusor and that this inhibition was reversed by raising the concentration of ACh. Hence, these four anticholinergics, like tolterodine, may be useful in managing clinical conditions that require relaxation of the detrusor muscle.


Meperidine versus valethamate bromide in shortening the duration of active labor

Bulent Yilmaz, Cavit Kart, Sefa Kelekci, Umut Gokturk, Necdet Sut, Nurten Tarlan, Leyla Mollamahmutoglu
PMID: 19664769   DOI: 10.1016/j.ijgo.2009.06.021

Abstract

To compare the efficacy and safety of meperidine hydrochloride and valethamate bromide against placebo in shortening the duration of active labor.
We randomly assigned 160 nulliparous women with a singleton pregnancy at term who needed induction of labor to one of 3 treatments: 50 mg of meperidine (n=53), 16 mg of valethamate bromide (n=53), or a normal saline solution as placebo (n=54). All medications were given by slow intravenous infusion. Labor duration was the main outcome measure.
The intervals between infusion and complete cervical dilation and between infusion and delivery were significantly reduced (P<0.001 and P<0.01) in the meperidine group (103.0+/-64.5 minutes and 119.8+/-70.2 minutes), in contrast to the placebo group (173.9+/-74.8 minutes and 192.2+/-82.8 minutes). However, differences were not significant between the 2 treatment groups (139.6+/-63.1 minutes and 160.6+/-71.9 minutes), or between the valethamate bromide and the placebo group.
Meperidine, but not valethamate bromide, significantly shortened the duration of active labor in nulliparous women with a singleton pregnancy at term.


A randomised controlled study comparing Drotaverine hydrochloride and Valethamate bromide in the augmentation of labour

Chendrimada Madhu, Suvarna Mahavarkar, Sudhir Bhave
PMID: 19644697   DOI: 10.1007/s00404-009-1188-8

Abstract

Cervical dilatation is a poorly understood process. Various drugs have been used to facilitate this process and reduce the duration of labour and thereby reduce feto-maternal complications. The present study is an attempt to compare and evaluate the efficacy of Drotaverine hydrochloride and Valethamate bromide in the process of cervical dilatation and labour augmentation.
A prospective randomised trial of 146 low-risk women in spontaneous labour was conducted. 49 women were given Drotaverine (Group 1), 49 women were given Valethamate (Group 2) and 48 women were given placebo (Group 3). At 4 cm of cervical dilatation, elective amniotomy was done and the injection was given intramuscularly, and repeated every hour for a maximum of three doses.
There was a statistically significant difference in the mean injection-delivery times (time from first injection to delivery of the baby), which was 183.2 min (SD 78.8) in the Drotaverine group compared to 206.5 min (SD 69.7) in the Valethamate group, and 245 min (SD 70.9) in the control group. The mean cervical dilatation rate (cm/h) was 3 (SD 1.4), 2.4 (SD 0.9) and 1.9 (SD 0.6) in groups 1, 2 and 3, respectively, and these differences were statistically significant. There were no statistically significant differences in the duration of second and third stage of labour. Transient side effects such as foeto-maternal tachycardia, flushing of the face and dryness of mouth were noted with Valethamate. A few patients complained of headache in the Drotaverine group.
Both Drotaverine and Valethamate appear to significantly help cervical dilatation and augment first stage of labour. But, Drotaverine is superior to Valethamate with fewer side effects.


Accessibility and potency of uterotonic drugs purchased by simulated clients in four districts in India

Cynthia Stanton, Deepak Nitya Nand, Alissa Koski, Ellie Mirzabagi, Steve Brooke, Breanne Grady, Luke C Mullany
PMID: 25392131   DOI: 10.1186/s12884-014-0386-y

Abstract

Surveillance of drug quality for antibiotics, antiretrovirals, antimalarials and vaccines is better established than surveillance for maternal health drugs in low-income countries, particularly uterotonic drugs for the prevention and treatment of postpartum hemorrhage. The objectives of this study are to: assess private sector accessibility of four drugs used for uterotonic purposes (oxytocin, methylergometrine, misoprostol, valethamate bromide); and to assess potency of oxytocin and methylergometrine ampoules purchased by simulated clients.
The study was conducted in Hassan and Bagalkot districts in Karnataka state and Agra and Gorakhpur districts in Uttar Pradesh state. A sample of 877 private pharmacies was selected (using a stratified, systematic sampling with random start), among which 847 were successfully visited. The target sample size for assessment of accessibility was 50 pharmacies per drug, per district. The target sample size for potency assessment was 100 purchases each of oxytocin and methylergometrine across all districts. Successful drug purchases varied by state.
In Agra and Gorakhpur, 90%-100% of visits for each of the drugs resulted in a purchase. In Bagalkot and Hassan, only 29%-52% of visits for each drug resulted in a purchase. Regarding potency, the percent of active pharmaceutical ingredient was assessed using United States Pharmacopeia monograph #33 for both drugs; 193 and 188 ampoules of oxytocin and methylergometrine, respectively, were assessed. The percent of oxytocin ampoules outside manufacturer specification ranged from 33%-40% in Karnataka and from 22%-50% in Uttar Pradesh. In Bagalkot and Hassan, 96% and 100% of the methylergometrine ampoules were outside manufacturer specification, respectively. In Agra and Gorakhpur, 54% and 44% were outside manufacturer specification, respectively.
Private sector accessibility of uterotonic drugs in study districts in Karnataka warrants attention. Most importantly, interventions to assure quality oxytocin and particularly methylergometrine are needed in study districts in both states.


NEW AND NONOFFICIAL Drugs: valethamate bromide


PMID: 13664527   DOI:

Abstract




Observations on the symptomatic treatment of porphyria with valethamate bromide

R G KIGER
PMID: 14455867   DOI: 10.1097/00007611-196202000-00012

Abstract




[Epidosin use in children]

H WILKE
PMID: 13551739   DOI:

Abstract




[Effects of a new spasmolytic, epidosin, in obstretrics]

W SCHMIDT
PMID: 13440464   DOI:

Abstract




[Experiences with muscle relaxant epidosin in obstetrics]

H U BECK
PMID: 13358525   DOI:

Abstract




Explore Compound Types